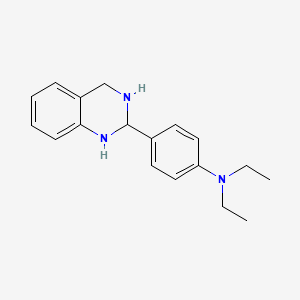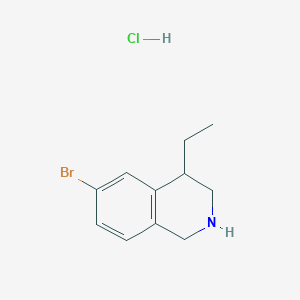![molecular formula C17H15N3O B11842425 2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline CAS No. 654650-99-4](/img/structure/B11842425.png)
2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by the fusion of a chromene ring with a pyrazole ring, which is further substituted with a methyl group and an aniline moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one with 2-chlorobenzoyl chloride in the presence of calcium hydroxide in 1,4-dioxane. This reaction is followed by cyclization using sodium hydride in dry dimethylformamide (DMF) to yield the desired chromeno-pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
類似化合物との比較
Similar Compounds
3-Methylchromeno[2,3-c]pyrazol-4(1H)-one: A closely related compound with a similar chromeno-pyrazole structure but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with a pyrazole ring fused to a pyridine ring.
Uniqueness
2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline is unique due to its specific substitution pattern and the presence of both chromene and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
654650-99-4 |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC名 |
2-(3-methyl-4H-chromeno[4,3-c]pyrazol-1-yl)aniline |
InChI |
InChI=1S/C17H15N3O/c1-11-13-10-21-16-9-5-2-6-12(16)17(13)20(19-11)15-8-4-3-7-14(15)18/h2-9H,10,18H2,1H3 |
InChIキー |
RRKYWBVKDKVYJA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



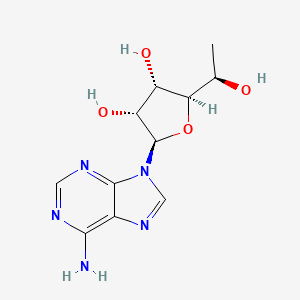
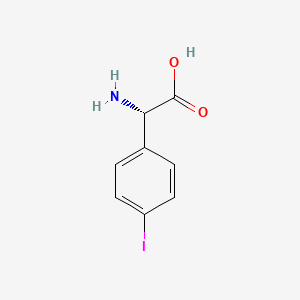
![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)
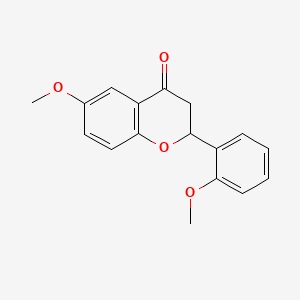

![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
![tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11842398.png)
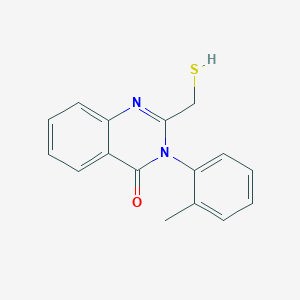

![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)
